molecular formula C27H38O3 B14651065 4-Nonylphenyl 4-(pentyloxy)benzoate CAS No. 53267-29-1

4-Nonylphenyl 4-(pentyloxy)benzoate

Cat. No.: B14651065
CAS No.: 53267-29-1
M. Wt: 410.6 g/mol
InChI Key: HQPCRLAGIIZVSJ-UHFFFAOYSA-N
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Description

4-Nonylphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonylphenyl group attached to a benzoate moiety through a pentyloxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylphenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-nonylphenol with 4-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Nonylphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nonylphenyl group can be oxidized to form corresponding quinones.

    Reduction: The ester bond can be reduced to yield the corresponding alcohols.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

4-Nonylphenyl 4-(pentyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of endocrine disruption.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.

    Industry: It is used in the formulation of certain types of polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Nonylphenyl 4-(pentyloxy)benzoate involves its interaction with cellular membranes and proteins. The nonylphenyl group can insert into lipid bilayers, altering membrane fluidity and function. Additionally, it can bind to specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Nonylphenol: Similar in structure but lacks the pentyloxybenzoate moiety.

    4-Pentyloxybenzoic Acid: Similar in structure but lacks the nonylphenyl group.

Uniqueness: 4-Nonylphenyl 4-(pentyloxy)benzoate is unique due to the combination of the nonylphenyl and pentyloxybenzoate groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are important.

Properties

CAS No.

53267-29-1

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

(4-nonylphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C27H38O3/c1-3-5-7-8-9-10-11-13-23-14-18-26(19-15-23)30-27(28)24-16-20-25(21-17-24)29-22-12-6-4-2/h14-21H,3-13,22H2,1-2H3

InChI Key

HQPCRLAGIIZVSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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